3-Acetyl-5-methylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC18303439
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO2 |
|---|---|
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 3-acetyl-5-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)9-4-5/h3-4H,1-2H3,(H,9,11) |
| Standard InChI Key | WXGFSGFZIKYCNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CNC(=O)C(=C1)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 3-acetyl-5-methylpyridin-2(1H)-one is C₈H₉NO₂, with a molecular weight of 151.16 g/mol. Its IUPAC name derives from the substitution pattern: a ketone group at position 2, an acetyl group at position 3, and a methyl group at position 5. Key features include:
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Pyridinone core: A six-membered ring with one oxygen atom and one nitrogen atom.
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Substituent effects: The acetyl group introduces electrophilic reactivity, while the methyl group enhances steric and electronic modulation .
Table 1: Comparative Molecular Properties of Pyridinone Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-Acetyl-5-methylpyridin-2(1H)-one | C₈H₉NO₂ | 151.16 | 3-acetyl, 5-methyl |
| 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | C₈H₈BrNO₂ | 230.06 | 3-bromo, 5-acetyl, 6-methyl |
| 5-Acetyl-3-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | C₁₀H₁₃NO₃ | 195.21 | 3-ethyl, 4-hydroxy, 5-acetyl, 6-methyl |
Structural analogs, such as the brominated and hydroxylated derivatives, demonstrate how substituent positioning influences physicochemical properties .
Synthesis and Reaction Pathways
Synthetic Strategies for Pyridinone Derivatives
While no direct synthesis of 3-acetyl-5-methylpyridin-2(1H)-one is documented, analogous routes for 3-acetyl-6-methylpyridin-2(1H)-one suggest viable methodologies:
Grignard Reaction-Based Acetylation
A reported synthesis of 3-acetyl-6-methylpyridin-2(1H)-one involves:
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Substrate: 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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Reagent: Methylmagnesium bromide in tetrahydrofuran (THF) at -78°C to 20°C.
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Workup: Quenching with water, extraction with dichloromethane/isopropanol (3:1), and purification via silica gel chromatography .
Table 2: Reaction Conditions for Pyridinone Acetylation
| Parameter | Detail |
|---|---|
| Temperature | -78°C (initial), ramped to 20°C |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | None (Grignard reagent acts as base) |
| Purification Method | Silica gel chromatography (CH₂Cl₂/MeOH) |
This method highlights the role of low temperatures in controlling regioselectivity, though adapting it for 5-methyl substitution would require precursor modification .
Physicochemical Properties
Spectral Characterization
Though specific data for 3-acetyl-5-methylpyridin-2(1H)-one is unavailable, analogs provide benchmarks:
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¹H NMR: Pyridinone protons typically resonate at δ 6.0–8.0 ppm, with methyl groups at δ 2.0–2.5 ppm .
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IR Spectroscopy: Acetyl C=O stretches appear near 1650–1700 cm⁻¹, while pyridinone carbonyls absorb at 1600–1650 cm⁻¹ .
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Mass Spectrometry: Molecular ion peaks align with molecular weights (e.g., m/z 151 for C₈H₉NO₂).
| Activity | Assay Type | Expected IC₅₀/MIC |
|---|---|---|
| Antimicrobial | Broth microdilution | 30–60 µg/mL (Gram+) |
| Antioxidant | DPPH radical scavenging | 50–100 µM |
Research Gaps and Future Directions
Priority Areas
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Synthesis Optimization: Developing regioselective routes for 5-methyl substitution.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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Computational Modeling: Predicting binding affinities toward enzymatic targets (e.g., kinases, oxidoreductases).
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